(7-Methyl-1H-indol-3-yl)methanol
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Overview
Description
(7-Methyl-1H-indol-3-yl)methanol is an organic compound with the molecular formula C10H11NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methyl group at the 7th position and a hydroxymethyl group at the 3rd position of the indole ring .
Mechanism of Action
Target of Action
Indole derivatives, which include (7-methyl-1h-indol-3-yl)methanol, are known to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure . These properties would significantly impact the bioavailability of the compound.
Result of Action
One study revealed that a related compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . These effects could potentially be similar for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
(7-Methyl-1H-indol-3-yl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can impact gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the activation or inhibition of enzymes, such as kinases and phosphatases, which play critical roles in signal transduction. Furthermore, this compound can influence gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance certain metabolic pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites . This interaction can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context . Once inside the cell, this compound can bind to transport proteins, which facilitate its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and, consequently, its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1H-indol-3-yl)methanol typically involves the reaction of 7-methylindole with formaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative without the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Methyl-1H-indole-3-carboxaldehyde or 7-Methyl-1H-indole-3-carboxylic acid.
Reduction: 7-Methylindole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
(7-Methyl-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar structure but without the methyl group at the 7th position.
3,3’-Diindolylmethane: A dimeric product of indole-3-carbinol with distinct biological activities.
Tryptophol: An indole derivative with a hydroxymethyl group at the 3rd position but without the methyl group at the 7th position
Uniqueness
(7-Methyl-1H-indol-3-yl)methanol is unique due to the presence of both the methyl group at the 7th position and the hydroxymethyl group at the 3rd position. This unique structure imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
(7-methyl-1H-indol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-5,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXJDKDRSWZQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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